Diethyl dimethylaminomethylenemalonate
Description
Evolution of Malonate-Derived Reagents in Organic Synthesis
The utility of malonate esters and their derivatives has expanded significantly since their initial applications. This evolution has been driven by the need for reagents with enhanced reactivity, selectivity, and broader substrate scope, leading to the development of key intermediates that have reshaped synthetic strategies.
The history of malonate esters is deeply rooted in the foundational principles of organic chemistry. Diethyl malonate, a simple yet highly effective reagent, gained prominence through the classical malonic ester synthesis, a method for preparing carboxylic acids. orgsyn.org Its utility was further solidified with the advent of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction discovered by Geuther in 1863 and later extensively developed by Rainer Ludwig Claisen in 1887. researchgate.netnih.gov This reaction, which involves the base-catalyzed condensation of two ester molecules, opened up new avenues for the synthesis of β-keto esters and other valuable organic compounds. researchgate.net The unique acidity of the methylene (B1212753) protons in diethyl malonate makes it a versatile nucleophile in a wide array of chemical transformations, cementing its status as a cornerstone of organic synthesis for over a century. orgsyn.org
A significant advancement in the functionalization of malonate esters was the introduction of a one-carbon electrophilic unit at the central methylene position. Diethyl ethoxymethylenemalonate (EMME) emerged as a key reagent in this regard, serving as a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. google.comreddit.com EMME is typically synthesized through the reaction of diethyl malonate with triethyl orthoformate. google.com Its reactivity stems from the polarized double bond, making the β-carbon susceptible to nucleophilic attack.
However, in the pursuit of enhanced reactivity and broader applicability, a transition towards Diethyl Dimethylaminomethylenemalonate (DDMM) has been observed in many synthetic applications. DDMM is an enaminone, a class of compounds characterized by an amine substituent conjugated to a carbonyl group through a carbon-carbon double bond. This structural feature endows DDMM with a unique reactivity profile. The preparation of DDMM is often achieved through the reaction of diethyl malonate with dimethylformamide dimethyl acetal (B89532) (DMFDMA).
The preference for DDMM in many synthetic contexts can be attributed to the superior leaving group ability of the dimethylamino group compared to the ethoxy group of EMME. In nucleophilic substitution reactions at the β-carbon, the displacement of the dimethylamino group is often more facile, leading to milder reaction conditions and potentially higher yields. This enhanced reactivity has positioned DDMM as a more versatile and efficient building block in modern organic synthesis.
Significance of this compound in Contemporary Synthetic Methodologies
The unique structural and electronic properties of DDMM have established it as a highly significant reagent in the toolbox of synthetic organic chemists. Its versatility and predictable reactivity have made it an indispensable component in the construction of a wide array of molecular frameworks.
This compound serves as a trifunctional electrophilic building block, offering multiple sites for nucleophilic attack. This versatility allows for its participation in a diverse range of chemical transformations, particularly in the synthesis of heterocyclic compounds. researchgate.netrsc.org The reaction of DDMM with various nucleophiles, such as amines, hydrazines, and active methylene compounds, provides a straightforward and efficient route to a wide variety of substituted pyridines, pyrimidines, pyrazoles, and other important heterocyclic systems. researchgate.netrsc.org The enaminone scaffold of DDMM allows for both nucleophilic and electrophilic interactions, making it a dynamic participant in complex reaction cascades. acgpubs.org
The following table illustrates the utility of DDMM in the synthesis of various heterocyclic systems through its reaction with different nucleophiles.
| Nucleophile | Heterocyclic Product | Reaction Conditions | Yield (%) |
| Hydrazine (B178648) | Pyrazole (B372694) derivative | Ethanol (B145695), reflux | 85 |
| Amidines | Pyrimidine (B1678525) derivative | Sodium ethoxide, ethanol, reflux | 78 |
| Substituted Anilines | Quinoline (B57606) derivative | Dowtherm A, 250 °C | 65-90 |
| β-Ketoesters | Pyridone derivative | Sodium ethoxide, ethanol, reflux | 70 |
| Malononitrile (B47326) | Pyridine derivative | Piperidine, ethanol, reflux | 88 |
This table is a representation of typical reactions and yields. Actual results may vary based on specific substrates and conditions.
While DDMM is a prominent member of the enaminone class of reagents, other similar compounds also find application in organic synthesis. These reagents typically vary in the nature of the amino substituent and the ester groups. For instance, enaminones derived from different primary or secondary amines, or those bearing different ester functionalities (e.g., dimethyl or di-tert-butyl esters), offer nuanced differences in reactivity and steric hindrance.
The choice of a specific enaminone reagent is often dictated by the desired reactivity and the steric environment of the target molecule. For example, enaminones with bulkier N-substituents may exhibit greater stereoselectivity in certain reactions. However, the dimethylamino group in DDMM strikes a balance between being a good leaving group and providing sufficient activation to the double bond, making it a broadly applicable and highly effective reagent. The ready availability of its precursors and the straightforwardness of its preparation further contribute to its widespread use in comparison to more specialized enaminone systems. The fundamental N-C=C-C=O conjugated system in all enaminones provides them with a shared pattern of reactivity, but the specific substituents modulate their electronic and steric properties, allowing for fine-tuning of their synthetic applications. psu.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(dimethylaminomethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-14-9(12)8(7-11(3)4)10(13)15-6-2/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSXXTKUKYWLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172228 | |
| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
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Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
18856-68-3 | |
| Record name | 1,3-Diethyl 2-[(dimethylamino)methylene]propanedioate | |
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| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
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| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
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| Record name | Diethyl 2-[(dimethylamino)methylene]malonate | |
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Synthetic Methodologies for Diethyl Dimethylaminomethylenemalonate
Established Synthetic Routes
The traditional synthesis of Diethyl dimethylaminomethylenemalonate primarily relies on the condensation reaction between an active methylene (B1212753) compound, diethyl malonate, and an aminomethylating agent.
Reaction of Diethyl Malonate with N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)
The most common and established method for the synthesis of this compound is the reaction of diethyl malonate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This condensation reaction is typically carried out by heating the two reactants, often without a solvent, or in a high-boiling inert solvent. The reaction proceeds with the elimination of two molecules of methanol (B129727).
The mechanism involves the initial reaction of the enol form of diethyl malonate with the electrophilic carbon of DMF-DMA, followed by the elimination of a methoxy (B1213986) group to form a methoxy-enamine intermediate. Subsequent elimination of a second methanol molecule, driven by the formation of a conjugated system, yields the final product, this compound.
The reaction conditions can be optimized to achieve high yields of the desired product. Key parameters that are often varied include the reaction temperature and time.
Table 1: Reaction Conditions for the Synthesis of DDMM from Diethyl Malonate and DMF-DMA
| Entry | Diethyl Malonate (equiv.) | DMF-DMA (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 1.1 | Neat | 100-110 | 2 | >95 |
| 2 | 1 | 1.2 | Toluene (B28343) | Reflux | 4 | 92 |
| 3 | 1 | 1.05 | Xylene | 140 | 3 | 90 |
Alternative Synthetic Approaches
While the reaction with DMF-DMA is the most prevalent method, other synthetic strategies have been explored for the preparation of this compound. One such alternative involves the use of Bredereck's reagent, tert-butoxybis(dimethylamino)methane. This reagent reacts with diethyl malonate in a similar fashion to DMF-DMA, proceeding through the elimination of tert-butanol (B103910) and dimethylamine (B145610) to afford DDMM. However, this method is generally less common due to the specialized nature of the reagent.
Another approach involves a two-step process starting with the Vilsmeier-Haack formylation of diethyl malonate using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting intermediate, a chloro-substituted enamine, is then treated with a base to eliminate hydrogen chloride and furnish this compound. This route, while effective, involves the handling of corrosive and moisture-sensitive reagents.
Advanced Catalytic Synthesis
In recent years, the development of catalytic methods has offered more efficient and sustainable routes for the synthesis of enamines and related compounds. While specific catalytic syntheses targeting this compound are not extensively reported, general principles of transition metal and organocatalysis for the formation of similar β-enamino esters are applicable.
Transition Metal Catalysis in DDMM Formation
Transition metal catalysis has been widely employed for the formation of C-N bonds and the synthesis of enamines. Palladium-catalyzed cross-coupling reactions, for instance, could theoretically be adapted for the synthesis of DDMM. A hypothetical approach could involve the coupling of a metalated diethyl malonate derivative with a dimethylamino-containing electrophile. However, to date, there is a lack of specific literature detailing the application of transition metal catalysis for the direct synthesis of this compound. The development of such a method would be a significant advancement, potentially offering milder reaction conditions and broader substrate scope.
Organocatalytic Strategies for DDMM Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. For the synthesis of β-enamino esters, organocatalytic approaches often utilize chiral amines or Brønsted acids to activate the substrates. In the context of DDMM synthesis, an organocatalyst could potentially facilitate the condensation reaction between diethyl malonate and a suitable dimethylaminomethylating agent. For example, a Brønsted acid catalyst could activate an acetal of DMF, making it more susceptible to nucleophilic attack by diethyl malonate. While this remains a promising area of research, specific organocatalytic methods for the direct and efficient synthesis of this compound have yet to be established in the literature.
Green Chemistry Approaches to DDMM Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to align with these principles.
One key area of focus is the use of greener solvents. While the reaction between diethyl malonate and DMF-DMA can be performed neat, when a solvent is required, replacing traditional hydrocarbon solvents like toluene or xylene with more environmentally benign alternatives such as anisole (B1667542) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint.
Furthermore, energy efficiency can be improved by employing alternative energy sources such as microwave irradiation or ultrasonication. These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.
Another green approach is the development of solvent-free reaction conditions. The neat reaction of diethyl malonate and DMF-DMA is an excellent example of a solvent-free synthesis, minimizing waste generation.
Table 2: Comparison of Synthetic Methods for DDMM based on Green Chemistry Principles
| Method | Solvent | Energy Source | Atom Economy | Waste Products |
| Conventional Heating | Toluene/Xylene | Oil Bath | High | Methanol, Organic Solvent |
| Neat Reaction | None | Heating Mantle | High | Methanol |
| Microwave-Assisted | None or Green Solvent | Microwave | High | Methanol, (minimal solvent) |
While specific, dedicated studies on the "green synthesis" of this compound are not abundant, the application of these general principles can lead to more sustainable and environmentally responsible production of this important chemical intermediate.
Solvent-Free and Aqueous Reaction Conditions
The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and the environmental impact of chemical processes. cem.com For the synthesis of compounds structurally similar to this compound, solvent-free methods, particularly those utilizing microwave irradiation, have proven to be highly effective. mdpi.comresearchgate.netoatext.comresearchgate.net
Solvent-Free Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajol.infonih.gov In the context of enamine synthesis, the reaction of an active methylene compound with an acetal of dimethylformamide can be efficiently conducted under solvent-free conditions. mdpi.comresearchgate.net A notable example is the solvent-free synthesis of diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, a compound with a similar core structure. mdpi.comresearchgate.net This reaction proceeds smoothly under microwave irradiation without the need for a catalyst. mdpi.comresearchgate.net
The general applicability of this method suggests a viable pathway for the synthesis of this compound. The reaction would involve the direct mixing of diethyl malonate and N,N-dimethylformamide dimethyl acetal, followed by microwave irradiation. The removal of the methanol byproduct is a crucial factor in driving the reaction to completion. researchgate.net
Table 1: Representative Solvent-Free Synthesis of a Structurally Similar Enamine
| Reactant A | Reactant B | Conditions | Time | Yield | Reference |
|---|
This table illustrates the conditions for a similar reaction, suggesting a potential methodology for the synthesis of this compound under solvent-free conditions.
Aqueous Reaction Conditions:
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. However, the synthesis of this compound in aqueous media presents significant challenges. The primary reactants, diethyl malonate and particularly N,N-dimethylformamide dimethyl acetal, are susceptible to hydrolysis. The acetal can readily hydrolyze in the presence of water to form methanol and dimethylformamide, thus deactivating the reagent. Similarly, diethyl malonate can undergo hydrolysis under certain pH conditions.
Consequently, there is a lack of documented evidence for the successful synthesis of this compound in purely aqueous conditions. The inherent reactivity of the starting materials with water makes this approach synthetically challenging.
Sustainable Catalytic Systems
The use of sustainable catalytic systems is another cornerstone of green chemistry, focusing on catalysts that are non-toxic, reusable, and highly efficient. While many syntheses of enamines from active methylene compounds can proceed without a catalyst, particularly under thermal or microwave conditions, the exploration of catalytic systems can offer milder reaction conditions and improved selectivity.
For condensation reactions leading to compounds like this compound, basic catalysts can be employed. For instance, the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone from cyclopentanone (B42830) and DMF-DMA has been shown to be catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
In the broader context of sustainable synthesis, research has focused on the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For related compounds, solid-supported catalysts and metal oxides have been investigated. nih.gov However, specific research into sustainable catalysts for the direct synthesis of this compound is not extensively reported. The general trend in organic synthesis is moving towards the use of earth-abundant metal catalysts and organocatalysts to replace more hazardous and expensive options. While specific examples for this particular synthesis are scarce, the principles of sustainable catalysis would favor the investigation of recyclable basic catalysts or solid acid/base catalysts to facilitate the condensation reaction under milder, more energy-efficient conditions.
Mechanistic Investigations of Reactions Involving Diethyl Dimethylaminomethylenemalonate
Nucleophilic Reactivity of the Enaminone Moiety
The enaminone functional group in diethyl dimethylaminomethylenemalonate is characterized by a carbon-carbon double bond conjugated with the lone pair of electrons on the nitrogen atom and with the two ester carbonyl groups. This electronic arrangement makes the β-carbon atom (the one attached to the nitrogen) susceptible to nucleophilic attack, often leading to the displacement of the dimethylamino group.
This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, amidines, and guanidines. These reactions are fundamental in the construction of nitrogen-containing heterocyclic compounds like pyrimidines.
The general mechanism for the reaction with a primary amine involves an initial nucleophilic attack of the amine on the β-carbon of the enaminone. This is followed by the elimination of dimethylamine (B145610), resulting in a new enamine. Subsequent intramolecular cyclization, driven by the nucleophilicity of the newly introduced nitrogen and the electrophilicity of the ester carbonyl groups, leads to the formation of a stable heterocyclic ring.
For instance, the reaction with guanidine (B92328) to form a pyrimidine (B1678525) ring is believed to proceed through the following steps:
Nucleophilic attack of a nitrogen atom from guanidine on the β-carbon of this compound.
Elimination of dimethylamine to form an intermediate.
Intramolecular cyclization via the attack of a second nitrogen atom of the guanidine moiety on one of the ester carbonyls.
Subsequent dehydration to yield the aromatic pyrimidine ring.
A similar pathway is proposed for the reaction with amidines, leading to substituted pyrimidines. The regioselectivity of the cyclization is determined by the nature of the substituents on the amidine.
Table 1: Representative Reactions of this compound with N-Nucleophiles
| N-Nucleophile | Product Type | Reaction Conditions | Yield (%) |
| Guanidine | 2-Amino-4,6-dihydroxypyrimidine | Basic, reflux | Good |
| Acetamidine | 2-Methyl-4,6-dihydroxypyrimidine | Basic, reflux | Moderate to Good |
| Primary Amines | N-Substituted aminomethylenemalonates | Varies | Good |
The reaction of this compound with carbon-based nucleophiles, such as active methylene (B1212753) compounds, provides a route to highly functionalized carbocyclic and heterocyclic systems. The mechanism is analogous to that with N-nucleophiles, involving a nucleophilic attack on the β-carbon followed by the elimination of dimethylamine.
When a carbanion, generated from an active methylene compound like malononitrile (B47326) or another malonic ester derivative, attacks the enaminone, a new carbon-carbon bond is formed. The resulting intermediate can then undergo cyclization or other transformations depending on the nature of the nucleophile and the reaction conditions. These reactions are valuable for the synthesis of pyridone and benzene (B151609) derivatives.
While the most common reaction pathway for nucleophiles is the substitution of the dimethylamino group, under certain conditions, a Michael-type 1,4-conjugate addition can be envisaged. In this scenario, the nucleophile would add to the β-carbon, and the resulting negative charge would be delocalized onto the ester carbonyl groups.
For this pathway to be significant, the dimethylamino group would need to be a poorer leaving group, or the reaction conditions would need to favor the addition product over the substitution product. However, due to the good leaving group ability of dimethylamine, the substitution-elimination pathway generally predominates. Mechanistic studies often propose a Michael-type addition as the initial step, followed by elimination of dimethylamine.
Electrophilic Reactivity of the Malonate Esters
While the enaminone part of the molecule is typically involved in nucleophilic reactions, the malonate ester groups provide sites for electrophilic reactivity, particularly in condensation reactions.
The active methylene group of diethyl malonate is known to participate in condensation reactions with aldehydes and ketones. In the case of this compound, the presence of the dimethylaminomethylene group modifies this reactivity. Direct condensation with the central carbon is not observed due to the presence of the double bond.
However, this compound can be considered a protected or activated form of diethyl malonate. Under acidic conditions, the enaminone can be hydrolyzed to release diethyl malonate, which can then participate in condensation reactions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Diethyl malonate is a classic substrate for this reaction. amazonaws.comwikipedia.org this compound can be seen as an intermediate in a variant of the Knoevenagel condensation.
The reaction of diethyl malonate with a dimethylformamide acetal (B89532), for example, yields this compound. This product can then be reacted with a strong nucleophile, effectively replacing the dimethylamino group. If the reaction conditions were tailored to promote an initial reaction with an aldehyde or ketone, it could potentially proceed through a Knoevenagel-type pathway. However, the more established utility of this compound is as a three-carbon building block in cycloaddition and substitution reactions.
Table 2: Comparison of Reactivity in Knoevenagel-type Reactions
| Compound | Reactivity with Aldehydes/Ketones | Mechanistic Role |
| Diethyl Malonate | Direct condensation of the active methylene group | Active methylene component |
| This compound | Indirect; can be a precursor to diethyl malonate | Activated three-carbon building block |
Cyclization Reactions and Heterocyclic Ring Formation
This compound serves as a versatile C3 synthon in the construction of various heterocyclic systems. Its enaminone functionality, characterized by a nucleophilic β-carbon and an electrophilic carbonyl group, allows for a diverse range of cyclization reactions. These reactions are fundamental in synthetic organic chemistry for building complex molecular architectures, particularly those found in pharmacologically active compounds. The mechanistic pathways often involve the initial reaction at the enamine's double bond, followed by an intramolecular ring-closing step.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions involving derivatives of this compound are a key strategy for forming heterocyclic rings. A common pathway begins with the substitution of the dimethylamino group by a nucleophile that contains a suitably positioned atom for subsequent ring closure.
For instance, in the Gould-Jacobs reaction, anilines react with related diethyl ethoxymethylene malonate (a close analog) to form an intermediate anilinomethylenemalonate. This intermediate undergoes a thermally induced intramolecular cyclization, where the aniline (B41778) nitrogen attacks one of the ester carbonyl carbons, followed by elimination of ethanol (B145695) to form a quinolone ring. nih.govjptcp.com This process demonstrates a pericyclic reaction mechanism, specifically an electrocyclization, followed by tautomerization to yield the aromatic heterocyclic system. Research has shown that these reactions, often conducted in high-boiling solvents like diphenyl ether, proceed in high yields. nih.gov
The reaction of arylpropargyl amides derived from electron-deficient α,β-alkenyl carboxylates provides another example of intramolecular cyclization. While not directly using this compound, the principles are analogous. These reactions can proceed through the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction and subsequent dehydrogenation to yield benz[f]isoindoline derivatives. rsc.org Such pathways highlight the potential for complex, multi-step intramolecular cascades initiated from appropriately substituted malonate derivatives.
Tandem Michael Addition/Cyclization Sequences
Tandem reactions that combine a Michael addition with a subsequent cyclization are highly efficient for synthesizing heterocyclic compounds from this compound. In these sequences, a binucleophile attacks the electron-deficient β-carbon of the enaminone system (Michael addition), creating an intermediate that is primed for an intramolecular cyclization. researchgate.net
This strategy is particularly effective for building fused pyrimidine systems. researchgate.net The aza-Michael addition, where an amine acts as the nucleophile, is a common initiating step. nih.gov The reaction of a primary amine with an enaminone like this compound can lead to a cascade intramolecular cyclization, forming N-substituted pyrrolidone rings. nih.gov
Organocatalytic approaches have been developed to control the enantioselectivity of these tandem reactions, leading to the construction of chiral heterocycles like chromenes, thiochromenes, and 1,2-dihydroquinolines. beilstein-journals.org For example, the reaction of 2-aminobenzaldehydes with α,β-unsaturated compounds can proceed via an asymmetric organocatalytic tandem aza-Michael–aldol reaction to synthesize 1,2-dihydroquinolines. beilstein-journals.org This methodology underscores the power of tandem reactions to rapidly build molecular complexity from simple precursors.
Synthesis of Fused Heterocyclic Systems
This compound and its analogs are pivotal starting materials for synthesizing a wide array of fused heterocyclic systems, which are core structures in many natural products and pharmaceuticals.
Pyrimidines and their fused derivatives are readily synthesized using this compound as a three-carbon building block. The most common method involves the condensation reaction with a compound containing an N-C-N fragment, such as amidines, guanidine, or urea. bu.edu.eg The reaction proceeds via an initial nucleophilic attack on the β-carbon, followed by intramolecular cyclization and elimination of dimethylamine and ethanol.
For example, reacting diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate (a derivative of the title compound) with various dinucleophiles exemplifies the 'enaminone methodology' to produce substituted pyrido[4,3-d]pyrimidines. researchgate.net Similarly, 2-aminopyridines can condense with diethyl alkylmethylene malonates to form 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones. dergipark.org.tr Fused pyrimidines, such as thiazolo[3,2-a]pyrimidines, can also be prepared from pyrimidine precursors that are themselves synthesized using malonate derivatives. researchcommons.org One-pot, three-component reactions have also been developed for the efficient synthesis of fused systems like thiazole-pyrimidines from a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate, showcasing a convergent synthetic strategy. mdpi.com
Table 1: Examples of Pyrimidine Synthesis
| Reactants | Product | Reaction Type | Reference |
| Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate + Dinucleophiles | Substituted pyrido[4,3-d]pyrimidines | Condensation/Cyclization | researchgate.net |
| 2-Aminopyridines + Diethyl alkylmethylene malonates | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones | Condensation/Cyclization | dergipark.org.tr |
| Thiourea + α-Haloketone + Dialkyl acetylenedicarboxylate | Thiazole-pyrimidines | One-pot, three-component reaction | mdpi.com |
The synthesis of quinolines and quinolones frequently employs malonate derivatives in classic named reactions. The Gould-Jacobs reaction is a prime example, where anilines are reacted with diethyl ethoxymethylene malonate. The process involves an initial substitution reaction to form an anilinomethylenemalonate, which then undergoes thermal cyclization in a high-boiling solvent to yield a 4-hydroxyquinoline-3-carboxylate ester. nih.govjptcp.com
A related approach involves the reaction of N,N-dimethyl enaminones with anilines, promoted by an acid like triflic acid, to produce 3-acyl quinolines. The proposed mechanism involves a transamination reaction to form an NH-based enaminone, which then undergoes an intramolecular electrophilic substitution onto the aniline ring, followed by cyclization and aromatization. mdpi.com These methods offer versatile routes to a wide range of substituted quinoline (B57606) derivatives. nih.gov
Table 2: Key Reactions for Quinoline Synthesis
| Reaction Name | Key Reactants | Key Intermediate | Product Type | Reference |
| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylene malonate | Anilinomethylenemalonate | 4-Hydroxyquinolines | nih.govjptcp.com |
| Acid-Promoted Domino Reaction | Anilines, N,N-Dimethyl enaminones | NH-based enaminone | 3-Acyl quinolines | mdpi.com |
The synthesis of the pyrazole (B372694) ring system classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comhilarispublisher.com this compound can serve as a synthetic equivalent of a 1,3-dicarbonyl compound in this context. The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the enaminone, displacing the dimethylamino group. The resulting intermediate then undergoes intramolecular cyclization via the attack of the second hydrazine nitrogen onto an ester carbonyl group, followed by elimination of ethanol to form the pyrazole ring. minia.edu.egchim.it
This method allows for the synthesis of a variety of substituted pyrazoles. For instance, reacting N,N-dimethyl enaminones with sulfonyl hydrazines under iodine catalysis provides a route to 4-sulfonyl pyrazoles through a tandem C(sp2)-H sulfonylation and pyrazole annulation process. mdpi.com The regioselectivity of the cyclization can sometimes be an issue, potentially leading to mixtures of isomers, but reaction conditions can often be optimized to favor a single product. mdpi.comnih.gov
Table 3: Methods for Pyrazole Synthesis
| Reactants | Key Features | Product Type | Reference |
| 1,3-Diketones + Hydrazines | Classical cyclocondensation | Polysubstituted pyrazoles | nih.govmdpi.com |
| N,N-Dimethyl enaminones + Sulfonyl hydrazines | Iodine-catalyzed tandem reaction | 4-Sulfonyl pyrazoles | mdpi.com |
| α,β-Unsaturated hydrazones | Iodine(III)-catalyzed cyclization/rearrangement | Multisubstituted pyrazoles | nih.gov |
Other Nitrogen-Containing Heterocycles
This compound (DDMM) serves as a versatile C3 synthon in the construction of various fused heterocyclic systems through its reactions with both N- and C-nucleophiles. The reactivity of DDMM hinges on the electrophilic character of the carbon atom bonded to the dimethylamino group, which acts as an excellent leaving group upon nucleophilic attack. This facilitates a cascade of substitution and cyclization reactions to yield complex molecular architectures.
In reactions with heterocyclic amines where the amino group is positioned at the α-position relative to a ring nitrogen atom, the initial step involves the substitution of the dimethylamino group. This process forms a diethyl heteroarylaminomethylenemalonate intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of fused nitrogen-containing heterocycles, such as azinopyrimidinones or azolopyrimidinones. capes.gov.br
Furthermore, DDMM reacts with C-nucleophiles, particularly compounds featuring an active methylene group adjacent to a heterocyclic nitrogen atom. For instance, the reaction with pyridinylacetonitrile, ethyl pyridinylacetate, or quinolinylacetate results in the formation of fused quinolizine and benzo[c]quinolizine derivatives, respectively. capes.gov.br The mechanism proceeds via an initial Michael-type addition of the active methylene compound to the enamine system of DDMM, followed by the elimination of dimethylamine and a subsequent intramolecular cyclization and aromatization sequence.
The following table summarizes the synthesis of various nitrogen-containing heterocycles starting from this compound.
| Reactant (Nucleophile) | Resulting Heterocyclic System | Reference |
| Heterocyclic amines (α-amino group) | Fused azinopyrimidinones / azolopyrimidinones | capes.gov.br |
| Pyridinylacetonitrile | Fused quinolizines | capes.gov.br |
| Ethyl pyridinylacetate | Fused quinolizines | capes.gov.br |
| Quinolinylacetate | Benzo[c]quinolizine | capes.gov.br |
Stereochemical Control in DDMM Reactions
The control of stereochemistry in chemical transformations is a fundamental objective in modern organic synthesis. For reactions involving this compound, achieving stereocontrol presents unique opportunities and challenges, primarily centered on the generation of new stereocenters during the formation of cyclic or acyclic products.
A comprehensive review of the scientific literature indicates that specific, detailed studies focusing on the diastereoselective transformations of this compound are not extensively documented. The primary reaction of DDMM is a substitution of the dimethylamino group, which typically results in an achiral substituted enaminomalonate intermediate. Diastereoselectivity would need to be induced in a subsequent step, for instance, in a cycloaddition or a Michael addition reaction where the newly formed intermediate reacts with another reagent. The development of diastereoselective protocols involving DDMM derivatives remains an area with significant potential for future research exploration.
The application of chiral catalysts to induce enantioselectivity in reactions involving this compound is a field that appears to be largely unexplored based on available research. In principle, enantioselective control could be achieved through several catalytic strategies. Chiral Lewis acids could coordinate to the two carbonyl groups of the malonate moiety, creating a chiral environment and differentiating the two faces of the double bond for a nucleophilic attack. Alternatively, chiral Brønsted acids or bases could activate the nucleophile or the DDMM substrate through hydrogen bonding or proton transfer, facilitating a stereoselective reaction pathway.
Despite the theoretical potential, dedicated research on the successful application of either chiral organocatalysts or chiral metal complexes to achieve high enantioselectivity in reactions starting with this compound has not been prominently reported. Consequently, this represents a promising and open area for the development of new asymmetric methodologies.
Computational Chemistry and Theoretical Studies of Diethyl Dimethylaminomethylenemalonate
Quantum Chemical Calculations
No published research was found that specifically details the quantum chemical calculations for diethyl dimethylaminomethylenemalonate. Therefore, no information is available regarding its electronic structure or conformational analysis based on these methods.
Electronic Structure Analysis
There are no available studies detailing the electronic structure of this compound through methods such as Density Functional Theory (DFT) or other quantum chemical calculations.
Conformational Analysis
A conformational analysis of this compound using computational methods has not been reported in the accessible literature.
Reaction Mechanism Elucidation Through Computational Modeling
No computational studies have been found that elucidate the reaction mechanisms involving this compound.
Transition State Analysis
There is no available research on the transition state analysis for reactions involving this compound.
Reaction Pathway Mapping
The mapping of reaction pathways for this compound through computational modeling has not been described in the scientific literature.
Molecular Dynamics Simulations
No molecular dynamics simulation studies for this compound have been published.
Solvation Effects on Reactivity
The reactivity of this compound is significantly influenced by the solvent in which it is placed. Solvation models in computational chemistry are crucial for understanding these effects. For molecules like this compound, which possesses a polar enamine character, the choice of solvent can dictate the stability of its structure and its reaction pathways.
Theoretical studies on similar enamine systems have shown that both implicit and explicit solvation models are used to predict their behavior. Implicit solvation models treat the solvent as a continuous medium, which is computationally efficient but may not capture specific solute-solvent interactions like hydrogen bonding. acs.org For more accurate predictions, explicit solvent molecules are included in the calculations, forming a cluster around the solute. acs.org This approach has demonstrated that in the absence of solvent stabilization, some enamines can be thermodynamically unstable. acs.org
The stability of related enamine tautomers has been shown to increase with the polarity of the solvent. researchgate.net This suggests that polar solvents would stabilize the charge distribution within the this compound molecule, potentially influencing its reactivity in nucleophilic or electrophilic additions. Computational investigations on reductive amination reactions, which involve enamine intermediates, have highlighted that coordinating solvents can play a critical role. rsc.org For instance, a solvent molecule can act as a bridge, facilitating reactions by forming hydrogen bonds with both the amine and aldehyde functionalities. rsc.org Although this compound is a stable enamine, these principles of solvent-assisted reactivity are likely applicable to its reactions.
The following table summarizes the impact of different solvent models on the computational analysis of related enamine systems:
| Solvation Model | Description | Relevance to this compound |
| Implicit Solvation (e.g., PCM) | The solvent is represented as a continuous dielectric medium. | Provides a general understanding of how solvent polarity affects stability and reactivity. researchgate.net |
| Explicit Solvation (Cluster Model) | A specific number of solvent molecules are included in the calculation. | Offers detailed insights into direct solute-solvent interactions, such as hydrogen bonding, which are crucial for accurate energy calculations. acs.orgrsc.org |
| Combined Implicit/Explicit Models | A few explicit solvent molecules are treated in a continuum of the solvent. | Balances computational cost and accuracy for predicting reaction mechanisms in solution. rsc.org |
Intermolecular Interactions
The intermolecular interactions of this compound are dictated by its functional groups: the diethyl ester moieties and the dimethylaminomethylene group. These interactions are fundamental to its physical properties and its behavior in condensed phases.
Computational methods such as Hirshfeld surface analysis and PIXEL energy calculations have been employed to visualize and quantify intermolecular interactions in crystals of functionalized malonic acid half-esters. rsc.org These studies reveal the relative contributions of different types of contacts, such as hydrogen bonds and van der Waals forces. rsc.org
For this compound, the following intermolecular interactions are expected to be significant:
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the presence of electronegative oxygen and nitrogen atoms. These permanent dipoles will interact with each other in the condensed phase.
London Dispersion Forces: These are weak, short-lived forces arising from fluctuations in electron density and are present between all molecules.
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors (like O-H or N-H), the oxygen atoms of the ester groups and the nitrogen of the amino group can act as hydrogen bond acceptors. rsc.org This is particularly relevant when interacting with protic solvents or other molecules containing hydrogen bond donors.
A detailed breakdown of the expected contributions of various intermolecular contacts for a molecule like this compound, based on studies of similar compounds, is presented in the table below.
| Type of Interaction | Contributing Functional Groups | Expected Significance |
| Dipole-Dipole | Carbonyl groups (C=O), C-N and C-O single bonds | Moderate |
| London Dispersion | Entire molecule, particularly the ethyl and methyl groups | Significant, especially in nonpolar environments |
| Hydrogen Bonding (Acceptor) | Carbonyl oxygen atoms, Amino nitrogen atom | Significant in the presence of H-bond donors (e.g., water, alcohols) |
Theoretical studies using Density Functional Theory (DFT) are often employed to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can provide insights into the reactivity and interaction sites of the molecule. jocpr.comresearchgate.net
Analytical Methodologies for Diethyl Dimethylaminomethylenemalonate and Its Derivatives
Chromatographic Techniques for Analysis
Chromatographic methods are essential for separating Diethyl dimethylaminomethylenemalonate from reaction mixtures, impurities, or other components in a sample matrix. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The methodology often involves a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research findings show that derivatives of malonates are frequently analyzed using HPLC with UV detection. For instance, a closely related compound, diethyl ethoxymethylenemalonate (DEEMM), has been used as a derivatizing agent for aliphatic diamines, with the resulting products analyzed by HPLC. kopri.re.kr The conditions used in such analyses provide a strong basis for developing a method for this compound. Chromatographic separation is typically achieved on a C18 column, which is a common choice for reversed-phase chromatography. kopri.re.kr A gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as sodium acetate, allows for the effective separation of components. kopri.re.kr Detection is commonly performed using a UV detector, as the enamine chromophore in this compound is expected to absorb UV light.
Table 1: Illustrative HPLC Parameters for Malonate Derivatives
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 4.6 × 250 mm, 5 µm particle size) kopri.re.kr |
| Mobile Phase | A: Acetonitrile; B: 25 mM Sodium Acetate Buffer (pH 4.8) kopri.re.kr |
| Elution | Gradient |
| Flow Rate | 0.7 - 1.0 mL/min nih.govmdpi.com |
| Temperature | 35-40 °C kopri.re.krnih.gov |
| Detection | UV or Diode Array Detector (DAD) kopri.re.kr |
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible. The technique has been successfully applied to the determination of similar compounds like diethyl malonate and diethylaminoethanol. dtic.milnih.gov
For the analysis of such compounds, a multi-mode inlet operating in a pulsed splitless mode can be employed for sample introduction, coupled with a flame ionization detector (FID) for detection. nih.gov The choice of a capillary column, often one that is inert and base-deactivated, is critical to prevent analyte degradation and ensure good peak shape, especially when analyzing amines or related compounds. nih.gov Although direct GC analysis is possible, derivatization to increase volatility and thermal stability can sometimes be employed, for instance, by silylating the molecule.
Table 2: Typical GC Conditions for Related Compounds
| Parameter | Specification |
|---|---|
| Column | Inert base-deactivated capillary column |
| Inlet | Multi-mode inlet (pulsed splitless mode) nih.gov |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized gradient from a low initial temperature to a high final temperature |
Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.
In the ¹H NMR spectrum of a related compound, diethyl dimethyl malonate, characteristic signals for the ethyl ester groups and the methyl groups are observed. researchgate.net For this compound, one would expect to see signals corresponding to the two equivalent N-methyl groups, the vinyl proton, and the two diastereotopic ethyl groups of the malonate moiety. The ethyl groups would appear as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling between them. The N-methyl groups would likely appear as a singlet, and the vinyl proton would also be a singlet.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (Ester) | ~1.3 | Triplet |
| CH₂ (Ester) | ~4.2 | Quartet |
| N(CH₃)₂ | ~3.0 | Singlet |
In ¹³C NMR spectroscopy, distinct signals would be observed for the carbonyl carbons of the ester groups, the olefinic carbons, the N-methyl carbons, and the carbons of the ethyl groups.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₇NO₄, corresponding to a molecular weight of 215.25 g/mol . scbt.com
Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 215. A common fragmentation pathway for malonate esters involves the loss of an ethoxy group (-OCH₂CH₃, 45 Da) or an ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). For this compound, characteristic fragmentation would also involve the dimethylaminomethylene portion of the molecule. The base peak in the mass spectrum of the related dimethylamine (B145610) is the [M-1]⁺ ion at m/z 44, formed by the loss of a hydrogen atom. docbrown.info Similar alpha-cleavage could be expected in the target compound.
Table 4: Potential Mass Spectral Fragments for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 215 | [M]⁺ |
| 200 | [M - CH₃]⁺ |
| 170 | [M - OCH₂CH₃]⁺ |
| 142 | [M - COOCH₂CH₃]⁺ |
| 84 | [CH=N(CH₃)₂]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its ester and enamine functionalities.
A very strong band corresponding to the C=O stretching vibration of the ester groups is expected in the region of 1700-1750 cm⁻¹. researchgate.net Additionally, a strong band associated with the C=C stretching of the enamine double bond would likely appear around 1630-1650 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester groups would produce strong bands in the 1100-1300 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹. researchgate.net
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2980-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1725-1700 | C=O Stretch | Ester |
| 1650-1630 | C=C Stretch | Enamine |
Crystallographic Studies of Derivatives
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is a cornerstone of chemical analysis, providing definitive insights into molecular geometry, conformation, and intermolecular interactions. For derivatives of this compound, X-ray crystallography has been an invaluable tool in elucidating their solid-state structures and understanding the forces that govern their supramolecular assembly.
While the specific crystal structure of this compound has not been extensively reported in publicly available literature, detailed crystallographic studies have been conducted on its close structural analogs, providing a strong basis for understanding its likely solid-state behavior. These studies reveal the crucial role of intermolecular forces in the formation of extended supramolecular architectures.
A pivotal study on Dimethyl (dimethylaminomethylene)malonate , the methyl ester analog of the title compound, provided fundamental crystallographic data. The structure was determined from photographic X-ray data, revealing a monoclinic crystal system. The molecule is composed of two essentially planar sections: the trans-dimethylaminoacrylate portion and the second methoxycarbonyl group. A key finding was the planarity of the nitrogen atom with its neighboring atoms, and bond length analysis (N–C at 1.337 Å and C=C at 1.380 Å) indicated significant electron delocalization across the N–C=C backbone. amanote.com
Crystals of Dimethyl (dimethylaminomethylene)malonate belong to the space group P2₁/a with four molecules per unit cell. amanote.com The detailed crystallographic parameters are presented in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 6.200 ± 0.002 |
| b (Å) | 12.144 ± 0.002 |
| c (Å) | 12.859 ± 0.002 |
| β (°) | 86.41 ± 0.04 |
| Z | 4 |
Further insights into the supramolecular assembly can be drawn from the analysis of Dimethyl 2-(methylaminomethylene)malonate , a closely related push-pull alkene. In this derivative, the crystal structure is established through a network of hydrogen bonds. Specifically, intermolecular N—H⋯O and C—H⋯O interactions are the dominant forces. These interactions link the molecules into chains, which are then interconnected to form a robust three-dimensional network. pnas.orgnih.govresearchgate.net
The crystallographic data for Dimethyl 2-(methylaminomethylene)malonate, which crystallizes in the triclinic system, are summarized below. The presence of four independent molecules in the asymmetric unit (Z' = 4) allows for a complex and intricate hydrogen-bonding network. pnas.orgresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 11.165 (2) |
| b (Å) | 12.073 (2) |
| c (Å) | 13.211 (3) |
| α (°) | 113.70 (3) |
| β (°) | 93.71 (3) |
| γ (°) | 94.02 (3) |
| Volume (ų) | 1618.1 (6) |
| Z | 8 |
The detailed analysis of these derivatives suggests that the supramolecular architecture of this compound is likely dictated by a combination of factors. The inherent "push-pull" nature of the molecule, with the electron-donating dimethylamino group and the electron-withdrawing malonate ester groups, leads to a significant dipole moment. This polarity, along with the potential for weak C—H⋯O hydrogen bonds involving the ethyl groups and carbonyl oxygens, would be the primary drivers in the crystal packing. While lacking a strong hydrogen bond donor like the N-H group found in the methylamino- derivative, the crystal structure would still be expected to maximize electrostatic and van der Waals interactions to form a stable, ordered lattice.
Future Research Directions and Emerging Applications
Exploration of Novel Reactivities and Transformations
The established reactivity of diethyl dimethylaminomethylenemalonate as a precursor for fused heterocyclic systems opens avenues for further exploration into novel chemical transformations. Its reactions with N- and C-nucleophiles have been shown to yield a variety of heterocyclic structures, including azinopyrimidinones, azolopyrimidinones, quinolizines, and pyranones. Future research is anticipated to expand upon this foundation, investigating new reaction partners and catalytic systems to access an even broader range of complex molecules.
The versatility of the enaminone scaffold within this compound suggests potential for its use in multicomponent reactions, allowing for the rapid assembly of intricate molecular architectures from simple starting materials. researchgate.net Furthermore, exploring its participation in cycloaddition reactions could lead to the synthesis of novel carbocyclic and heterocyclic frameworks. researchgate.net The development of new catalytic systems, including photoredox and electrochemical methods, could unlock previously inaccessible reaction pathways for this compound.
Table 1: Known Heterocyclic Systems Synthesized from this compound
| Nucleophile Type | Reactant | Resulting Heterocycle |
| N-Nucleophile | Heterocyclic amines | Azino- or azolopyrimidinones |
| C-Nucleophile | Pyridinylacetonitrile | Fused quinolizines |
| C-Nucleophile | Ethyl pyridinylacetate | Fused quinolizines |
| C-Nucleophile | Quinolinylacetate | Benzo[c]quinolizine |
| C-Nucleophile | Pyrazole (B372694) | Fused pyranones |
| C-Nucleophile | Pyrimidine (B1678525) | Fused pyranones |
| C-Nucleophile | Pyridine derivative | Fused pyranones |
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, offering enhanced reaction control, safety, and scalability, present a significant opportunity for the synthesis and derivatization of this compound. nih.gov While specific studies on the use of this compound in continuous flow systems are currently limited, the successful application of flow chemistry to the synthesis of various heterocycles, such as pyridones and quinoxalines, suggests its feasibility. scispace.comresearchgate.net
Future research will likely focus on developing continuous flow processes for the known reactions of this compound, leading to more efficient and automated production of heterocyclic libraries. researchgate.netmerckmillipore.com The integration of in-line purification and analysis techniques will further streamline these processes, enabling high-throughput screening of reaction conditions and rapid product generation. uc.pt This automation is crucial for accelerating the discovery of new derivatives with desirable properties. synplechem.com
Development of Chiral this compound Analogues
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of chiral analogues of this compound represents a promising, yet largely unexplored, research area. While methods for the asymmetric synthesis of chiral amines and malonates exist, their application to create chiral versions of this compound has not been extensively reported. nih.govacs.orgresearchgate.net
Future investigations could focus on several strategies to introduce chirality. One approach involves the use of chiral amines in the synthesis of the enaminone moiety, leading to chiral diethyl aminomethylenemalonate derivatives. sigmaaldrich.com Another avenue is the enantioselective functionalization of the malonate backbone. rsc.org The development of chiral catalysts for reactions involving this compound could also induce asymmetry in the final products. rsc.org These chiral analogues would be valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other functional materials.
Applications in Chemical Biology and Drug Discovery Pipelines
The structural motifs accessible from this compound hold significant potential for applications in chemical biology and drug discovery. The enaminone functionality is recognized as a valuable pharmacophore, and its derivatives have shown a wide range of biological activities. researchgate.netresearchgate.net The ability to generate diverse heterocyclic libraries from this precursor makes it an attractive starting point for identifying new bioactive compounds.
Future research in this area will likely involve the synthesis of focused compound libraries based on the this compound scaffold for screening against various biological targets. For instance, quinolizine derivatives, which can be synthesized from this compound, have been investigated as p38α MAP kinase inhibitors. nih.gov Furthermore, the development of this compound-based reactive probes could enable the study of biological processes and the identification of new protein targets. nih.govnih.gov The concept of bioisosteric replacement could also be applied to modify and optimize the properties of lead compounds derived from this scaffold. cambridgemedchemconsulting.comnih.govnih.gov
Table 2: Potential Applications in Drug Discovery
| Application Area | Rationale | Potential Molecular Targets |
| Scaffold for Library Synthesis | Versatility in generating diverse heterocyclic structures. | Kinases, GPCRs, Ion Channels |
| Development of Bioactive Molecules | Enaminone moiety is a known pharmacophore. | Enzymes, Receptors |
| Chemical Probe Development | Reactive nature allows for covalent modification of biomolecules. | Cysteine residues in proteins |
| Lead Optimization | Amenable to structural modification for property enhancement. | Various therapeutic targets |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Diethyl dimethylaminomethylenemalonate with high purity?
- Methodology :
- Ammonia-mediated synthesis : React diethyl ethoxymethylenemalonate with ammonia in ethanol at -20°C under nitrogen, followed by room-temperature stirring and vacuum evaporation to achieve quantitative yields .
- Catalytic approaches : Use p-toluenesulfonic acid (TSA) in toluene under reflux (135–145°C) with a Dean-Stark trap to remove water, enhancing cyclization efficiency .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Key techniques :
- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., 1H NMR: δ 1.28–1.35 ppm for ethyl groups, δ 8.11–8.69 ppm for aminomethylene protons) .
- LCMS : Validate molecular weight (e.g., m/z = 307.1 for C15H19N2O5 derivatives) .
- IR spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and amine/imine bands .
Q. What are the common reaction pathways involving this compound in heterocyclic synthesis?
- Mechanistic pathways :
- Condensation-cyclization : React with aldehydes/ketones in the presence of bases (e.g., DBU) to form pyridine or quinoline derivatives via decarboxylation .
- Electrophilic substitution : Participate in Friedel-Crafts alkylation with aromatic ketones (e.g., phenylacetone) using phosphorus pentoxide in dichloromethane .
Advanced Research Questions
Q. How can researchers optimize low yields in this compound-mediated reactions?
- Case study : A reaction with phosphorus pentoxide in dichloromethane yielded only 8% product due to competing side reactions .
- Strategies :
- Solvent optimization : Replace dichloromethane with 1,2-dichloroethane to improve electrophile stability.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., TSA) to enhance reaction specificity .
- Statistical design : Use a factorial approach to systematically vary temperature (70–100°C), catalyst loading (1–5 mol%), and solvent polarity.
Q. How should researchers address contradictions in reported toxicity or hazard data for this compound?
- Data reconciliation :
- EPA methodology : Screen >1,150 references via peer-reviewed databases and grey literature, prioritizing studies with validated protocols (e.g., OECD test guidelines) .
- Hazard classification : Cross-reference GHS hazard codes (e.g., H302 for oral toxicity) with experimental LD50 data from acute toxicity studies .
Q. What computational tools can predict the reactivity of this compound in novel synthetic applications?
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- QSPR models : Use tools like CC-DPS to correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .
Key Research Findings
- Synthetic versatility : this compound enables access to fused heterocycles (e.g., pyridines, quinolines) via tandem condensation-decarboxylation .
- Yield challenges : Low yields (<10%) in polar solvents highlight the need for solvent-catalyst compatibility studies .
- Safety protocols : Adhere to GHS guidelines for handling irritants and toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
